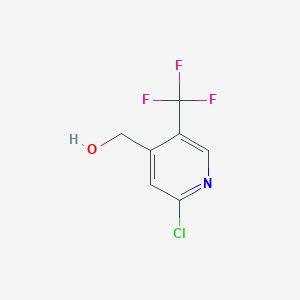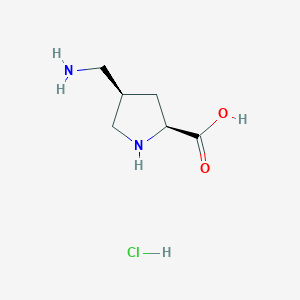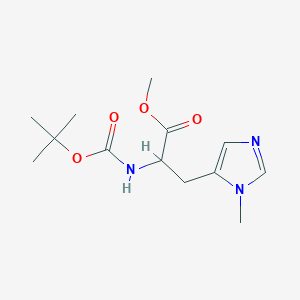
2-Chloro-4-fluoro-1-(sulfinylamino)benzene
Overview
Description
2-Chloro-4-fluoro-1-(sulfinylamino)benzene (CFSAB) is a synthetic molecule that has been studied in recent years for its potential applications in scientific research. CFSAB has been used as a reagent in organic chemistry, and its ability to be used in a variety of reactions has made it a valuable tool in the laboratory. In addition, CFSAB has been studied for its potential applications in biochemical and physiological research due to its unique properties.
Scientific Research Applications
Synthesis and Reactivity
Compounds similar to 2-Chloro-4-fluoro-1-(sulfinylamino)benzene are used in synthetic chemistry for various purposes, including the synthesis of polymers and complex organic molecules. For example, the synthesis and Diels–Alder cycloaddition reactions of related sulfinyl benzene derivatives have been explored to understand their reactivity and potential applications in creating new materials and chemicals (Sridhar, Krishna, & Rao, 2000).
Fluoroalkylation
The sulfinatodehalogenation reaction is a significant methodology in incorporating fluorine into organic molecules, which is crucial for developing materials and drugs with enhanced properties. This process involves transforming per- and polyfluoroalkyl halides into corresponding sulfinate salts, highlighting the importance of such reactions in fluoroalkylation chemistry (Zhang et al., 2012).
Aromatic Substitution
Nucleophilic aromatic substitution reactions involving fluoro- and chlorobenzene derivatives demonstrate the reactivity of such compounds under various conditions, contributing to the synthesis of novel aromatic compounds with potential applications in pharmaceuticals and materials science (He et al., 2015).
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including chlorobenzenes, leads to the production of perfluorocyclohexane and its derivatives, showcasing the potential of electrochemical methods in the selective fluorination of aromatic compounds for various applications (Inoue et al., 1973).
Photodehalogenation Studies
Studies on the photodehalogenation of silylated and stannylated phenyl halides, including fluoro and chlorobenzene derivatives, help understand the generation of phenyl cations and benzyne intermediates, which are crucial in synthetic chemistry for constructing complex molecules (Protti et al., 2012).
properties
IUPAC Name |
2-chloro-4-fluoro-1-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNOS/c7-5-3-4(8)1-2-6(5)9-11-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLIAAMXAGJKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-1-(sulfinylamino)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)

carbohydrazide](/img/structure/B1430279.png)



![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)


![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

![6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1430292.png)
